(dimethyl-1,2-thiazol-4-yl)methanol
Description
(Dimethyl-1,2-thiazol-4-yl)methanol is a heterocyclic compound featuring a thiazole core substituted with two methyl groups at the 1,2-positions and a hydroxymethyl group at the 4-position. Its molecular formula is C₆H₉NO₂S, and it is structurally characterized by the presence of a sulfur and nitrogen atom within the five-membered aromatic ring . Synonyms include 4-hydroxymethyl-3,5-dimethylisothiazole and IDMQGDPNBZRLAM-UHFFFAOYSA-N (InChIKey) .
Properties
IUPAC Name |
(3,5-dimethyl-1,2-thiazol-4-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS/c1-4-6(3-8)5(2)9-7-4/h8H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMQGDPNBZRLAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NS1)C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (dimethyl-1,2-thiazol-4-yl)methanol can be achieved through several synthetic routes. One common method involves the base-catalyzed condensation of nitroacetic esters with dipolarophiles in the presence of water . Another approach includes the regioselective synthesis under mild basic conditions using hydroxyimoyl halides and dipolarophiles . Industrial production methods often employ these synthetic routes due to their efficiency and scalability.
Chemical Reactions Analysis
(dimethyl-1,2-thiazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides under appropriate conditions
Scientific Research Applications
Biological Applications
Antimicrobial Activity:
(Dimethyl-1,2-thiazol-4-yl)methanol exhibits notable antimicrobial properties. Research indicates its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:
- Inhibition Studies: The compound has shown minimum inhibitory concentrations (MICs) ranging from 6.25 µg/mL to 20 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Mechanism of Action:
The biological activity of this compound is attributed to its structural features:
- The thiazole ring enhances the ability to form hydrogen bonds and engage in π-stacking interactions with biological targets.
- The presence of the hydroxymethyl group facilitates additional interactions with enzymes and receptors involved in microbial resistance mechanisms.
Case Study: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial potency of (dimethyl-1,2-thiazol-4-yl)methanol against other thiazole derivatives. Modifications at the second position of the thiazole ring significantly influenced antibacterial activity. Compounds with increased lipophilicity demonstrated improved permeability across bacterial membranes, enhancing their effectiveness against resistant strains .
Pharmacological Applications
Beyond its antimicrobial properties, (dimethyl-1,2-thiazol-4-yl)methanol is being investigated for its potential therapeutic applications in drug design:
- Topoisomerase Inhibition: Preliminary studies suggest that this compound can inhibit bacterial topoisomerases, which are critical for DNA replication and transcription. This property may be exploited for developing new antibiotics targeting multidrug-resistant infections .
Industrial Applications
In addition to its biological significance, (dimethyl-1,2-thiazol-4-yl)methanol serves as a versatile intermediate in the synthesis of specialty chemicals and advanced materials. Its ability to undergo various chemical transformations makes it valuable in producing dyes, polymers, and other high-value products .
Mechanism of Action
The mechanism of action of (dimethyl-1,2-thiazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The exact molecular targets and pathways are still under investigation, but its unique structure allows it to interact with various biological systems effectively .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table highlights key structural analogues and their differentiating features:
Physicochemical Properties
- Polarity: The hydroxymethyl group in (dimethyl-1,2-thiazol-4-yl)methanol increases hydrophilicity compared to non-hydroxylated analogues like (3,5-dimethylisothiazol-4-yl)methanol .
- Stability : Methyl groups at the 1,2-positions enhance steric protection of the thiazole ring, improving stability under acidic conditions relative to chlorinated analogues (e.g., dichloro-1,2-thiazol-5-yl derivatives) .
Industrial and Commercial Relevance
- (Dimethyl-1,2-thiazol-4-yl)methanol is commercially available from suppliers (e.g., SCHEMBL11322447), indicating its utility in high-throughput drug discovery .
- In contrast, (3-methoxy-1,2-thiazol-4-yl)methanol is primarily studied for its structural properties (e.g., collision cross-section analysis) rather than commercial applications .
Biological Activity
(Dimethyl-1,2-thiazol-4-yl)methanol is a heterocyclic compound characterized by a thiazole ring and a hydroxymethyl group. This compound is of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The thiazole moiety is known for its ability to interact with various biological targets, making it a valuable scaffold in drug design.
The structure of (dimethyl-1,2-thiazol-4-yl)methanol can be represented as follows:
This compound features:
- A thiazole ring , which contributes to its biological activity.
- A hydroxymethyl group that enhances its solubility and reactivity.
The biological activity of (dimethyl-1,2-thiazol-4-yl)methanol is primarily attributed to its interaction with specific molecular targets within cells. The thiazole ring can modulate enzyme activity and receptor interactions, while the hydroxymethyl group can participate in hydrogen bonding, stabilizing these interactions.
Key Mechanisms
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
Antimicrobial Activity
Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Studies have shown that thiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for some derivatives has been reported to be between 100–400 μg/mL, which is lower than that of standard antibiotics like chloramphenicol .
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| Thiazole Derivative 1 | 100 | E. faecalis |
| Thiazole Derivative 2 | 200 | S. aureus |
Antifungal Activity
Thiazole compounds also demonstrate promising antifungal effects. Research suggests that certain derivatives show enhanced activity against various fungal strains compared to their antibacterial counterparts .
Anticancer Activity
The anticancer potential of (dimethyl-1,2-thiazol-4-yl)methanol has been explored in several studies:
- Compounds containing the thiazole ring have shown cytotoxic effects against various cancer cell lines, potentially due to their ability to induce apoptosis and inhibit cell proliferation .
Case Studies
- Study on Antimicrobial Properties : A study published in PubMed Central evaluated several thiazole derivatives against a panel of bacterial strains. The results indicated that while antibacterial activity was moderate, antifungal activity was significantly pronounced .
- Anticancer Research : Another study focused on the synthesis of thiazole derivatives showed that certain compounds exhibited IC50 values lower than 20 µM against cancer cell lines such as MCF-7 and HeLa, indicating strong anticancer potential .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (dimethyl-1,2-thiazol-4-yl)methanol to maximize yield and purity?
- Methodology :
- Step 1 : Start with a thiazole precursor (e.g., 1,2-thiazol-4-yl derivatives) and introduce methyl groups via nucleophilic substitution or alkylation.
- Step 2 : Hydroxymethylation can be achieved by refluxing with formaldehyde or using a Grignard reagent (e.g., paraformaldehyde in ethanol) under anhydrous conditions .
- Step 3 : Optimize reaction time (e.g., 12–18 hours) and temperature (80–100°C) based on analogous thiazole methanol syntheses .
- Step 4 : Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (water-ethanol mixture) .
- Key Considerations : Monitor by TLC and adjust solvent polarity to minimize by-products.
Q. Which spectroscopic techniques are most reliable for characterizing (dimethyl-1,2-thiazol-4-yl)methanol?
- Methodology :
- NMR : Use - and -NMR to confirm methyl groups ( 2.5–3.0 ppm for CH) and hydroxymethyl protons ( 4.0–4.5 ppm) .
- IR : Identify O-H stretching (~3200–3500 cm) and C-S/C-N bonds in the thiazole ring (600–800 cm) .
- Mass Spectrometry : ESI-MS or HRMS for molecular ion validation (e.g., [M+H]) and fragmentation patterns .
Q. How can purity be ensured during synthesis?
- Methodology :
- Use HPLC with a C18 column (mobile phase: acetonitrile/water) to detect impurities.
- Compare melting points with literature values (e.g., analogous thiazole derivatives: 141–143°C ).
- Perform elemental analysis to verify C, H, N, and S content .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in (dimethyl-1,2-thiazol-4-yl)methanol?
- Methodology :
- Crystal Growth : Use slow evaporation from a saturated ethanol solution.
- Data Collection : Employ SHELXL for refinement (e.g., anisotropic displacement parameters for methyl groups) .
- Analysis : Validate bond lengths (e.g., C-S: ~1.74 Å) and angles using CCDC databases .
Q. How to address contradictions in spectroscopic data across synthesis batches?
- Methodology :
- Root-Cause Analysis : Compare reaction conditions (e.g., solvent purity, temperature gradients) .
- Control Experiments : Replicate syntheses with strict stoichiometric control (e.g., 0.001 mol precision ).
- Advanced NMR : Use --HSQC to distinguish regioisomers or tautomers .
Q. What strategies enable comparative bioactivity studies with structural analogs?
- Methodology :
- Analog Selection : Compare with compounds like [1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol or thiazole-containing bioactive molecules .
- Assay Design : Use in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and molecular docking to predict target interactions .
- Data Normalization : Express bioactivity relative to positive controls (e.g., doxorubicin) and account for solubility differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
